
AZ20
Vue d'ensemble
Description
AZ20 is a potent and selective inhibitor of ATR (ataxia telangiectasia and Rad3-related kinase), a key regulator of the DNA damage response (DDR) pathway. ATR activation occurs during replication stress, where it stabilizes stalled replication forks and coordinates repair via downstream effectors like CHK1 . By inhibiting ATR, this compound disrupts replication stress resolution, leading to accumulation of DNA damage, cell cycle checkpoint abrogation, and apoptosis, particularly in cancer cells with defective DDR pathways (e.g., ATM-deficient tumors) .
Preclinical studies demonstrate this compound’s efficacy in acute myeloid leukemia (AML) and pancreatic cancer models. It synergizes with chemotherapies such as cytarabine (AML) and gemcitabine (pancreatic cancer) by exacerbating DNA damage and overriding cell cycle arrest . Notably, this compound was the first ATR inhibitor to show in vivo tumor growth inhibition in xenograft models .
Méthodes De Préparation
Synthetic Route and Reaction Conditions
The primary synthetic pathway for AZ20 involves a Suzuki-Miyaura coupling reaction, a widely utilized method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction employs (R)-4-(2-chloro-6-(1-(methylsulfonyl)cyclopropyl)pyrimidin-4-yl)-3-methylmorpholine and 1H-indol-4-ylboronic acid as key starting materials .
Reaction Components and Catalysis
-
Catalyst : Bis(triphenylphosphine)palladium(II) chloride (1.692 g, 2.41 mmol) facilitates the cross-coupling reaction.
-
Base : Sodium carbonate (2M aqueous solution, 36.2 mL, 72.33 mmol) ensures deprotonation and activates the boronic acid.
-
Solvent System : A 4:1 mixture of 1,2-dimethoxyethane (DME) and water (170 mL total volume) optimizes solubility and reaction efficiency .
Thermal and Temporal Parameters
The reaction mixture is heated to 90°C under reflux conditions overnight (~16–18 hours), ensuring complete conversion of the starting materials. Post-reaction, the DME solvent is removed via evaporation, and the crude product is extracted using ethyl acetate (100 mL) and washed with water to remove inorganic residues .
Purification and Isolation
Purification of this compound requires a multi-step chromatographic approach to achieve high enantiomeric purity (>99%), as confirmed by chiral HPLC .
Primary Silica Gel Chromatography
The crude product is adsorbed onto silica gel and subjected to gradient elution with 0–10% ethyl acetate in dichloromethane (DCM) . This step removes unreacted starting materials and byproducts.
Secondary Silica Gel Chromatography
A second chromatographic purification uses a steeper gradient of 0–25% ethyl acetate in DCM to isolate the target compound from structurally similar impurities.
Reverse-Phase Chromatography
Final purification employs a C18 reverse-phase column (415g HP C18) with a mobile phase of water (containing 1% NH3) and acetonitrile (MeCN). This step ensures the removal of residual solvents and salts, yielding this compound as a gum-like residue .
Recrystallization
The gum is dissolved in methanol (50 mL) and stirred overnight at room temperature, inducing crystallization. The resultant precipitate is collected via filtration, yielding pure this compound as a white solid .
Yield and Scalability
The described synthetic route achieves a 51% yield (5.10 g from 8.00 g of starting pyrimidine derivative), which is considered moderate for a multi-step heterocyclic synthesis. Scalability is feasible, though solvent volume adjustments and catalyst loading optimization may enhance efficiency in industrial-scale production .
Structural and Spectroscopic Characterization
This compound is characterized using advanced spectroscopic techniques to confirm its molecular structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, DMSO-d6) : Key signals include δ 1.29 (3H, d, J = 6.4 Hz, CH3), 3.29 (3H, s, SO2CH3), and 11.25 (1H, s, indole NH) .
-
The spectrum corroborates the presence of the morpholine, cyclopropyl, and indole moieties.
Mass Spectrometry
Chiral HPLC Analysis
Enantiomeric purity is verified using a Chiralpak AS-H column with an eluent of iso-hexane/ethanol/triethylamine (60/40/0.1). The retention time (8.815 minutes) and >99% enantiomeric excess confirm the absence of racemic contamination .
Solubility and Formulation Considerations
This compound exhibits limited aqueous solubility (≥2.5 mg/mL in 10% DMSO/40% propylene glycol/50% water), necessitating specialized formulations for in vivo studies . Preclinical administration in mice uses oral dosing with suspensions in 10% DMSO/40% propylene glycol/50% water , ensuring bioavailability and tumor penetration .
Challenges and Optimization Opportunities
-
Catalyst Cost : Palladium-based catalysts contribute significantly to production costs. Exploring nickel-based alternatives or ligand-accelerated catalysis could reduce expenses.
-
Solvent Use : The large volumes of DME and DCM pose environmental concerns. Solvent recycling or green chemistry approaches (e.g., aqueous micellar catalysis) warrant investigation.
Analyse Des Réactions Chimiques
Types de réactions
AZ20 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound.
Substitution : This compound peut subir des réactions de substitution, en particulier au niveau des cycles morpholine et pyrimidine
Réactifs et conditions courants
Oxydation : Agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution, en fonction de la modification souhaitée
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec une activité biologique modifiée, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels pour améliorer ou modifier les propriétés du composé .
Applications de recherche scientifique
Chimie : Utilisé comme composé outil pour étudier la voie de la protéine kinase ATM et son rôle dans la réponse aux dommages de l'ADN.
Biologie : Investigué pour ses effets sur la régulation du cycle cellulaire, les mécanismes de réparation de l'ADN et les réponses au stress cellulaire.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à inhiber la protéine kinase ATM et à sensibiliser les cellules cancéreuses aux agents endommageant l'ADN.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la voie de la protéine kinase ATM
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la protéine kinase ATM. Cette inhibition perturbe la voie de réponse aux dommages de l'ADN, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. This compound cible spécifiquement la protéine kinase ATM, réduisant la phosphorylation des substrats en aval tels que la kinase de point de contrôle 1. Cela se traduit par l'accumulation de dommages à l'ADN et, finalement, par la mort cellulaire .
Applications De Recherche Scientifique
Cancer Therapeutics
AZ20 has been extensively studied for its antitumor effects across various cancer types:
- Colorectal Cancer : In vitro studies have demonstrated that this compound inhibits the growth of LoVo colorectal adenocarcinoma cells with a GI50 value of 0.20 µM . In vivo studies using female nude mice bearing LoVo tumors showed that oral administration of this compound resulted in significant tumor growth inhibition .
- Acute Myeloid Leukemia (AML) : this compound has shown synergistic effects when combined with other agents like cytarabine, enhancing apoptosis in AML cell lines and primary patient samples. This combination was found to abrogate the G2/M checkpoint, leading to increased replication stress and cell death .
Combination Therapies
This compound's ability to enhance the efficacy of existing therapies makes it a valuable candidate for combination treatments:
- Synergistic Effects : Studies indicate that this compound can potentiate the effects of other DNA-damaging agents such as hydroxyurea and gemcitabine. This synergy enhances therapeutic outcomes in preclinical models of hematological malignancies .
- Targeting Specific Mutations : Research has identified that certain genetic mutations (e.g., BRCA2 mutations) increase sensitivity to ATR inhibitors like this compound, suggesting potential biomarkers for patient selection in clinical applications .
Case Study 1: Colorectal Cancer Treatment
A study conducted on LoVo colorectal adenocarcinoma xenografts demonstrated that treatment with this compound resulted in a dose-dependent reduction in tumor size. Mice treated with 25 mg/kg twice daily or 50 mg/kg once daily showed significant tumor regression compared to controls. Histological analysis revealed increased apoptosis markers within treated tumors, supporting this compound's role as an effective monotherapy in this context .
Case Study 2: AML Cell Line Response
In a preclinical study involving AML cell lines, this compound was administered alongside cytarabine. The results indicated a marked increase in apoptosis rates and a decrease in viable cell counts compared to controls. The study highlighted the potential of this compound to enhance the effectiveness of standard AML treatments by targeting replication stress pathways .
Data Summary
Application Area | Mechanism | Key Findings |
---|---|---|
Colorectal Cancer | ATR inhibition | Significant tumor growth inhibition in vivo |
Acute Myeloid Leukemia | Synergistic with cytarabine | Enhanced apoptosis and reduced cell viability |
Combination Therapies | Potentiation with other agents | Improved therapeutic outcomes |
Mécanisme D'action
AZ20 exerts its effects by selectively inhibiting the Ataxia Telangiectasia and Rad3-related protein kinase. This inhibition disrupts the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. This compound specifically targets the Ataxia Telangiectasia and Rad3-related protein kinase, reducing the phosphorylation of downstream substrates such as Checkpoint Kinase 1. This results in the accumulation of DNA damage and ultimately cell death .
Comparaison Avec Des Composés Similaires
AZ20 vs. AZD6738: Pharmacokinetic and Pharmacodynamic Profiles
Parameter | This compound | AZD6738 |
---|---|---|
Selectivity | High for ATR vs. ATM, DNA-PK, PI3K | Improved selectivity for ATR |
Solubility | Moderate | Enhanced solubility |
Administration | Intravenous (preclinical) | Oral bioavailability |
Synergy with Chemo | Synergistic with cytarabine, gemcitabine | Synergistic with cisplatin, radiation |
Clinical Stage | Preclinical | Phase I/II trials (e.g., NCT02223923) |
- Mechanistic Overlap : Both inhibitors block ATR-CHK1 signaling, reducing p-CHK1 levels and increasing γH2AX (DNA damage marker). They override G2/M arrest induced by chemotherapies, forcing cells with unresolved DNA damage into apoptosis .
- Key Differentiation : AZD6738’s oral availability and optimized pharmacokinetics make it more clinically tractable. This compound remains a tool compound for preclinical research .
This compound vs. Other ATR Inhibitors (VE-821, BAY 1895344)
However, this compound’s unique attributes include:
- Combination Efficacy : this compound’s synergy with gemcitabine in pancreatic cancer is mechanistically distinct, involving suppression of ribonucleotide reductase (RNR) subunits (RRM1/RRM2), which exacerbates replication stress .
Research Findings and Data Tables
Synergy with Cytarabine in AML
Selectivity Profiling
Kinase | This compound IC₅₀ | AZD6738 IC₅₀ |
---|---|---|
ATR | 5 nM | 1 nM |
ATM | >10 µM | >10 µM |
DNA-PK | >10 µM | >10 µM |
Critical Analysis of Divergent Evidence
- Material Science References : and describe “this compound” in concrete and biodiesel studies, unrelated to the ATR inhibitor, emphasizing the need for precise compound identification.
Activité Biologique
AZ20, chemically known as 4-[4-[(3R)-3-Methyl-4-morpholinyl]-6-[1-(methylsulfonyl)cyclopropyl]-2-pyrimidinyl]-1H-indole, is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. This compound has garnered significant attention in cancer research due to its ability to target tumor cells with high levels of replication stress. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for cancer therapy.
This compound functions as an ATR kinase inhibitor with an IC50 value of 5 nM , demonstrating high selectivity over other kinases, including mTOR (7.6-fold selectivity) and a panel of 442 other kinases such as ATM kinase and DNA-PK . The ATR pathway plays a critical role in the DNA damage response, particularly in maintaining genomic stability during replication stress. By inhibiting ATR, this compound disrupts this pathway, leading to increased sensitivity of cancer cells to DNA-damaging agents.
In Vitro Studies
This compound has shown potent antitumor activity in several cancer cell lines. Notably, it inhibited the growth of LoVo colorectal adenocarcinoma cells with an IC50 of 50 nM . The compound's effectiveness was attributed to its ability to induce cell cycle arrest and apoptosis in cells experiencing replication stress.
In Vivo Studies
In vivo studies demonstrated that this compound significantly inhibited tumor growth in xenograft models. For instance, moderate oral doses led to substantial growth inhibition of LoVo xenografts in nude mice . This suggests that this compound not only acts effectively at the cellular level but also translates its efficacy into significant therapeutic benefits in live models.
Case Studies
Several case studies have highlighted the potential applications of this compound in cancer treatment:
- Colorectal Cancer : A study focused on the use of this compound in combination with chemotherapy agents showed enhanced efficacy against tumors with specific genetic alterations that increase reliance on ATR signaling pathways. This combination therapy resulted in improved survival rates compared to monotherapy .
- Ovarian Cancer : Research involving ovarian cancer cell lines indicated that this compound could sensitize these cells to platinum-based therapies. The study found that the combination treatment led to increased apoptosis and reduced tumor proliferation .
Summary of Biological Activity
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value/Description |
---|---|
Chemical Name | 4-[4-[(3R)-3-Methyl-4-morpholinyl]-6-[1-(methylsulfonyl)cyclopropyl]-2-pyrimidinyl]-1H-indole |
ATR Kinase Inhibition IC50 | 5 nM |
Selectivity over mTOR | 7.6-fold |
Inhibition in LoVo Cells IC50 | 50 nM |
In Vivo Efficacy | Significant growth inhibition in xenograft models |
Tumor Types Studied | Colorectal, Ovarian |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of AZ20 in cancer cell lines, and how is it experimentally validated?
this compound inhibits ATR kinase, a key regulator of the DNA damage response (DDR), by blocking phosphorylation of downstream targets like Chk1 (Ser345, Ser317, Ser296). This disrupts cell cycle checkpoints, leading to replication stress and apoptosis. Validation involves Western blotting for reduced pChk1 levels and γH2AX staining to detect DNA damage . Dose-response curves (e.g., IC50 values) and apoptosis assays (e.g., Annexin V staining) further confirm efficacy across pancreatic cancer and Ewing sarcoma models .
Q. How do researchers determine the optimal dosage of this compound for in vitro studies?
Optimal dosage is determined through dose-response experiments using logarithmic concentration gradients (e.g., 0.1–10 µM). Cell viability is measured via assays like MTT or CellTiter-Glo, with IC50 calculated using nonlinear regression. For example, this compound exhibits IC50 values ranging from 0.5–2 µM in pancreatic cancer cell lines (ASPC-1, BxPC-3) . Parallel assays for apoptosis (e.g., caspase-3 activation) ensure cytotoxic effects align with viability data .
Q. Which in vivo models have validated this compound’s antitumor efficacy, and what endpoints are measured?
Subcutaneous xenograft models in immunodeficient mice (e.g., BxPC-3, HPAC pancreatic tumors) are commonly used. Tumor volume is tracked via caliper measurements, with this compound typically administered orally at 50 mg/kg. Endpoints include tumor growth inhibition (% TGI) and survival analysis. Histopathological assessment of excised tumors confirms reduced proliferation (Ki67 staining) and increased apoptosis (TUNEL assay) .
Q. What biomarkers are indicative of this compound’s target engagement in cellular assays?
Key biomarkers include:
- pChk1 (Ser345) : Reduced levels via Western blot indicate ATR inhibition .
- γH2AX foci : Increased nuclear staining marks DNA double-strand breaks .
- S-phase arrest : Flow cytometry showing elevated EdU incorporation and phospho-histone H3 (pH3) levels .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across cell lines be systematically analyzed?
Contradictions arise from variations in genetic backgrounds (e.g., TP53 status) or DDR pathway dependencies. Researchers should:
- Perform genomic profiling (e.g., CRISPR screens) to identify synthetic lethal partners.
- Compare IC50 values with basal ATR/Chk1 expression levels (qPCR/Western blot).
- Use combinatorial sensitivity testing (e.g., this compound + gemcitabine) to uncover context-dependent synergies .
Q. What methodologies are used to assess this compound-induced replication stress and DNA damage in preclinical models?
- DNA fiber assay : Measures replication fork progression via dual labeling with CldU/IdU. This compound-treated cells show slowed or reversed forks .
- Phosphoproteomics : TMT-based mass spectrometry identifies phosphorylation changes in DDR proteins (e.g., ATR, ATM substrates). HILIC fractionation and localization scores (>0.85) ensure high-confidence sites .
- Comet assay : Quantifies single-strand breaks under alkaline conditions .
Q. How can this compound treatment schedules be optimized to balance efficacy and toxicity?
Pharmacokinetic (PK) studies in rats guide dosing intervals. For example, this compound’s half-life of 4–6 hours supports twice-daily dosing in mice. Toxicity is monitored via serum biomarkers (e.g., ALT/AST for liver damage) and hematological profiling. Pulse dosing (e.g., 3 days on/4 days off) mitigates cumulative toxicity while maintaining tumor suppression .
Q. What computational tools are recommended for analyzing phosphoproteomic data from this compound-treated samples?
- MaxQuant : For peptide identification and TMT quantification.
- PhosphoSitePlus : Annotates phosphorylation sites and kinase associations.
- Perseus : Performs statistical analysis (e.g., ANOVA for treatment effects) and clustering .
Q. How does this compound’s selectivity profile influence its applicability in studies involving PI3K/mTOR pathways?
this compound shows >8-fold selectivity for ATR over PI3K/mTOR in kinase panels. Researchers should:
- Validate off-target effects using kinase-dead mutants (e.g., ATR-knockout models).
- Combine with PI3K inhibitors (e.g., LY294002) to isolate ATR-specific phenotypes .
Q. What strategies enhance this compound’s efficacy when combined with DDR inhibitors (e.g., ATM inhibitors)?
Co-targeting ATR and ATM creates synthetic lethality in DDR-deficient cancers. For example:
- KU-60019 (ATM inhibitor) : Synergizes with this compound by disabling backup DNA repair pathways.
- Sequential dosing : this compound post-ATM inhibition exacerbates replication catastrophe .
Q. Methodological Notes
- Experimental Design : Include vehicle controls (e.g., DMSO) and reference inhibitors (e.g., VE-821 for ATR) to validate specificity .
- Data Interpretation : Use Bliss independence or Chou-Talalay models to quantify drug synergy .
- Ethical Compliance : Follow ARRIVE guidelines for in vivo studies, including randomization and blinded endpoint analysis .
Propriétés
IUPAC Name |
(3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14-13-28-11-10-25(14)19-12-18(21(7-8-21)29(2,26)27)23-20(24-19)16-4-3-5-17-15(16)6-9-22-17/h3-6,9,12,14,22H,7-8,10-11,13H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGCBAAYLFTIJU-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025598 | |
Record name | (3R)-4-[2-(1H-Indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233339-22-4 | |
Record name | (3R)-4-[2-(1H-Indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.